Ethylene oxalate

Beschreibung

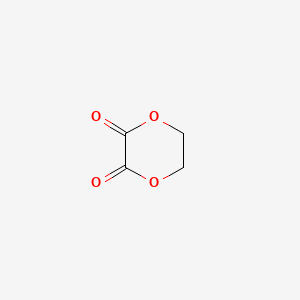

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dioxane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLAHAOCFKBYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52224-87-0 | |

| Details | Compound: 1,4-Dioxane-2,3-dione, homopolymer | |

| Record name | 1,4-Dioxane-2,3-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52224-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00188731 | |

| Record name | Ethylene oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-70-7 | |

| Record name | Ethylene oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Oxalate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264), systematically named 1,4-dioxane-2,3-dione, is a cyclic diester with the chemical formula C₄H₄O₄.[1][2][3] This compound serves as a critical monomer in the synthesis of poly(ethylene oxalate) (PEOx), a biodegradable polymer with significant potential in biomedical applications, particularly in drug delivery systems.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound and its polymeric counterpart, with a focus on its relevance to the scientific and drug development community.

Chemical Structure and Identification

This compound is a six-membered heterocyclic compound containing two ester linkages. Its structure is foundational to its reactivity, particularly its ability to undergo ring-opening polymerization.

Key Identifiers:

Physicochemical and Thermodynamic Properties

Understanding the properties of this compound is crucial for its handling, synthesis, and polymerization. While some data is available, further experimental validation for certain properties is still needed.

| Property | Value | Reference |

| Molecular Weight | 116.07 g/mol | [1][2][7][8] |

| Triple Point | 415 K | [2][9] |

| Enthalpy of Fusion (ΔfusH) | 13.4 kJ/mol | [2][9] |

| Decomposition Temperature | >150°C |

Experimental Protocols

Synthesis of this compound (1,4-dioxane-2,3-dione)

A common method for the synthesis of the this compound monomer involves the depolymerization of a low molecular weight polyethylene (B3416737) oxalate prepolymer.[6]

Protocol:

-

Prepolymer Synthesis: A waxy prepolymer of polythis compound is first synthesized through the condensation of diethyl oxalate with ethylene glycol, using sodium as a catalyst.[6]

-

Depolymerization: The prepolymer is then heated to 175-190°C under reduced pressure.[6] This thermal treatment leads to the depolymerization of the oligomer, yielding the cyclic this compound monomer.[6]

-

Purification: The monomer is collected as a distillate.

Synthesis of Poly(this compound) (PEOx) via Ring-Opening Polymerization

High molecular weight PEOx can be synthesized from the this compound monomer through ring-opening polymerization (ROP).

Protocol:

-

Monomer and Catalyst: Purified cyclic this compound is placed in a reaction vessel under a nitrogen atmosphere.[10]

-

Heating: The monomer is heated to a temperature between 165°C and 210°C.[6][10]

-

Catalyst Addition: A catalyst, such as antimony trifluoride or stannic chloride, is added to the molten monomer.[6][10]

-

Polymerization: The reaction is allowed to proceed for a set period (e.g., 15-30 minutes) to form a viscous, clear, and colorless polymer melt.[10]

-

Isolation: The resulting PEOx can be drawn into fibers from the melt.[10]

Experimental Workflow for PEOx Synthesis:

Synthesis of PEOx from diethyl oxalate and ethylene glycol.

Applications in Drug Development

The primary application of this compound in the pharmaceutical and biomedical fields is as a monomer for the synthesis of PEOx, a biodegradable polymer with great promise for drug delivery systems.[2][4][5]

Poly(this compound) in Drug Delivery

Polyoxalates, including PEOx, are attractive for drug delivery due to their biodegradability and biocompatibility.[1][2][3][4][5] They can be formulated into microparticles and nanoparticles to encapsulate and control the release of therapeutic agents.[1][2][5][7][8][11]

Key Features:

-

Biodegradability: Polyoxalates undergo hydrolytic degradation into non-toxic, low-molecular-weight compounds that can be easily cleared from the body.[2][3]

-

Controlled Release: The degradation rate of the polymer can be tailored, allowing for controlled and sustained release of the encapsulated drug.[4]

-

Biocompatibility: Studies have shown that polyoxalate nanoparticles exhibit minimal cytotoxicity.[2][3]

Logical Relationship for PEOx-based Drug Delivery:

PEOx in drug delivery systems.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct interaction of the this compound monomer with specific biological signaling pathways. The toxicological effects of ethylene glycol, a precursor, are linked to its metabolite, oxalic acid, which can lead to the formation of calcium oxalate crystals and subsequent renal toxicity.[12][13] However, the direct signaling effects of the cyclic this compound monomer are not well-characterized. Research in this area is ongoing, and future studies may elucidate specific molecular targets and pathways.

Conclusion

This compound is a valuable monomer for the synthesis of the biodegradable polymer poly(this compound). While detailed data on the monomer itself is somewhat limited, the resulting polymer shows significant promise for advanced drug delivery applications due to its favorable biocompatibility and degradation profile. Further research into the synthesis, properties, and biological interactions of the this compound monomer will be crucial for fully realizing its potential in the development of novel therapeutics and biomedical materials.

References

- 1. A biodegradable and biocompatible drug-delivery system based on polyoxalate microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0749997A2 - Poly(this compound), product formed or molded therefrom and production process of poly(this compound) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle. | Semantic Scholar [semanticscholar.org]

- 9. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]

- 10. US3197445A - Polythis compound process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethylene Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione) is a cyclic diester of oxalic acid and ethylene glycol. It serves as a key monomer in the synthesis of poly(ethylene oxalate), a biodegradable polymer with significant potential in various applications, including as a component in drug delivery systems and environmentally friendly plastics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visual representations of key processes.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₄H₄O₄ | PubChem[1] |

| Molecular Weight | 116.07 g/mol | PubChem[1] |

| CAS Registry Number | 3524-70-7 | NIST[2] |

| Melting Point | 148-151 °C (purified) | Patent Data[3] |

| Decomposition Temperature | >150 °C | Vulcanchem[4] |

| Enthalpy of Formation (ΔfH° solid) | -697.0 ± 1.2 kJ/mol | NIST, Calorimetry[2] |

| Heat Capacity (Cp, solid) at 298 K | 141.9 J/(mol·K) | NIST, Calorimetry[2] |

| Entropy (S° solid) | 158.4 J/(mol·K) | NIST, Calculated[2] |

Spectral Data

While dedicated, high-resolution spectra for pure this compound monomer are not widely published, data from related oligomers and theoretical knowledge allow for the prediction of its key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of oligo(this compound) in DMSO-d₆ shows a characteristic singlet for the four equivalent methylene (B1212753) protons of the this compound ring at approximately δ 4.55 ppm .[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on the structure and data for similar oxalate compounds, two distinct signals are expected. The carbonyl carbons (C=O) are predicted to have a chemical shift in the range of δ 155-175 ppm . The methylene carbons (-CH₂-) are expected in the range of δ 60-70 ppm .

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically found in the region of 1750-1780 cm⁻¹ . Another significant peak would be the C-O stretching vibration, expected around 1100-1250 cm⁻¹ .

-

Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 116. The fragmentation pattern would likely involve the loss of CO₂ (m/z = 44) and ethylene (m/z = 28), leading to significant fragments at m/z = 72 and m/z = 88.

Solubility

-

Recrystallization Solvents: this compound can be recrystallized from a mixture of acetone (B3395972) and ether, indicating moderate solubility in acetone and lower solubility in diethyl ether at room temperature.[3]

-

General Solubility: As a polar molecule, it is expected to be soluble in polar organic solvents like DMSO and DMF, and less soluble in nonpolar solvents such as hexanes.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound monomer.

Synthesis of this compound Monomer via Oligomer Depolymerization

The primary method for obtaining high-purity this compound monomer is through the thermal depolymerization of a low-molecular-weight poly(this compound) oligomer under reduced pressure.

1. Preparation of Poly(this compound) Oligomer:

- An oligo(this compound) precursor is synthesized through the condensation of diethyl oxalate and ethylene glycol.

- In a typical procedure, diethyl oxalate and a molar excess of ethylene glycol are reacted in the presence of a catalyst, such as sodium, at elevated temperatures.[3]

- The reaction mixture is heated to facilitate the transesterification reaction and the removal of ethanol (B145695) as a byproduct, resulting in a waxy prepolymer.

2. Depolymerization of the Oligomer:

- The waxy oligomer is placed in a distillation apparatus suitable for vacuum distillation.

- The apparatus is heated to 175-216 °C under reduced pressure (e.g., 0.03 to 0.4 mm Hg).[3]

- Under these conditions, the oligomer undergoes depolymerization, and the cyclic this compound monomer sublimes and is collected in a cooled receiver.

Purification of this compound

Purification of the crude this compound monomer is crucial for subsequent polymerization reactions and is typically achieved through sublimation and/or recrystallization.

1. Sublimation:

- The crude monomer is placed in a sublimation apparatus.

- The apparatus is heated to 190-210 °C under a vacuum (1-2 mm Hg).[3]

- The purified this compound sublimes and deposits on a cold finger or a cooled surface as a pure white solid.

2. Recrystallization:

- The sublimed monomer can be further purified by recrystallization.

- A suitable solvent system, such as a mixture of acetone and diethyl ether, is used.[3]

- The monomer is dissolved in a minimal amount of hot acetone, and then ether is added until the solution becomes slightly turbid.

- Upon cooling, pure needle-like crystals of this compound will form.

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

Caption: Workflow for the synthesis and purification of this compound monomer.

Thermal Decomposition Pathway of this compound

Caption: Logical relationship of this compound thermal decomposition.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. US3197445A - Polythis compound process - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. EP0749997A2 - Poly(this compound), product formed or molded therefrom and production process of poly(this compound) - Google Patents [patents.google.com]

Ethylene Oxalate (CAS No. 3524-70-7): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Applications of 1,4-Dioxane-2,3-dione

This technical guide provides a comprehensive overview of ethylene (B1197577) oxalate (B1200264) (CAS No. 3524-70-7), also known as 1,4-dioxane-2,3-dione. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role in polymer science and its indirect relevance to biological signaling pathways.

Chemical and Physical Properties

Ethylene oxalate is a cyclic ester with the molecular formula C₄H₄O₄ and a molecular weight of 116.07 g/mol .[1] It is a solid at room temperature and its properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₄ | [1] |

| Molecular Weight | 116.07 g/mol | [1] |

| Density | 1.423 g/cm³ | [2] |

| Boiling Point | 283.3 °C at 760 mmHg | [2] |

| Flash Point | 128.6 °C | |

| IUPAC Name | 1,4-Dioxane-2,3-dione | [2][3] |

| Synonyms | This compound | [1][4] |

Thermodynamic Properties

| Property | Value | Method | Reference |

| Enthalpy of Formation (ΔfH° solid) | -697.0 ± 1.2 kJ/mol | Calorimetry | [5] |

| Heat Capacity (Cp, solid) | 141.9 J/(mol·K) at 298 K | Calorimetry | [5] |

| Entropy (S° solid) | 158.4 J/(mol·K) | Calculated | [5] |

| Enthalpy of Combustion (ΔcH°solid) | -1448.50 ± 1.20 kJ/mol | NIST | [6] |

| Gibbs Free Energy of Formation (ΔfG°) | -402.46 kJ/mol | Joback | [6] |

| Enthalpy of Fusion (ΔfusH°) | 11.86 kJ/mol | Joback | [6] |

Synthesis and Polymerization

The synthesis of high-purity this compound is crucial for its application in polymer chemistry, primarily as a monomer for the production of poly(this compound) (PEOx).

Synthesis of this compound

A common method for synthesizing this compound involves the depolymerization of an this compound oligomer. The general steps are as follows:

-

Oligomerization: An this compound oligomer is first prepared. One route involves the reaction of ethylene glycol with diethyl oxalate.

-

Purification of Oligomer: The resulting oligomer is washed with an organic solvent to remove impurities.

-

Depolymerization and Sublimation: The purified oligomer is heated under reduced pressure. This causes depolymerization, and the this compound monomer sublimes.

-

Recrystallization: The sublimed monomer is then recrystallized from an organic solvent to yield high-purity this compound.

Ring-Opening Polymerization of this compound

This compound can undergo ring-opening polymerization to form poly(this compound), a biodegradable polyester. This process is typically carried out by heating the monomer in an inert atmosphere with a suitable catalyst.

Experimental Protocols

Synthesis of Poly(ethylene succinate-co-ethylene oxalate)

This protocol describes the synthesis of a copolymer incorporating this compound, which is relevant for studying its impact on polymer properties.

Materials:

-

Ethylene glycol

-

Succinic acid

-

Oxalic acid (H₂C₂O₄·2H₂O)

-

Zinc acetate (B1210297) (ZnAc₂)

-

Antimony trioxide (Sb₂O₃)

-

Triphenyl phosphate (B84403) (TPP)

-

Nitrogen gas

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, add ethylene glycol (10.6 g, 0.171 mol) and succinic acid (15 g, 0.127 mol).

-

Add oxalic acid (3.20 g).

-

Add the catalysts: zinc acetate (0.045 g) and antimony trioxide (0.015 g).

-

Add triphenyl phosphate (0.03 g) as an antioxidant.

-

Allow the mixture to stand for one week at room temperature.

-

Heat the mixture to 180 °C under a nitrogen flow of 20 mL/min.

-

Continue the polycondensation until no more water is produced (approximately 3 hours).

-

Increase the temperature to 220-230 °C and reduce the pressure to 100 Pa.

-

Continue the reaction for 4-6 hours until the stirring speed slows significantly.

-

Cool the system to room temperature to obtain the copolymer.

Isothermal Melt Crystallization of Poly(ethylene succinate-co-ethylene oxalate)

This protocol details the methodology for studying the crystallization behavior of polymers containing this compound.

Equipment:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Place a small sample (4-5 mg) of the polymer in a DSC pan.

-

Heat the sample to 130 °C at a rate of 60 °C/min under a nitrogen atmosphere to erase any previous thermal history.

-

Hold the sample at 130 °C for 3 minutes.

-

Cool the sample to the desired crystallization temperature (Tc) at a rate of 60 °C/min.

-

Hold the sample at the Tc for a sufficient time to ensure complete crystallization, while recording the heat flow.

-

The data collected can be used to analyze the kinetics of isothermal crystallization.

Biological Significance and Signaling Pathways

While there is limited direct research on the pharmacological effects of this compound itself, the oxalate moiety is of significant interest in the context of renal pathophysiology. Oxalate is a key component of the most common type of kidney stones. Recent studies have elucidated a signaling pathway through which oxalate can induce cellular changes in renal cells.

Oxalate-Induced Activation of the JAK/STAT Signaling Pathway

Research has shown that oxalate can induce ossification of renal tubular epithelial cells by activating the JAK2/STAT3 signaling pathway.[4] This contributes to the formation of kidney stones. Inhibition of JAK2 has been shown to reverse this process.[4]

The proposed mechanism is as follows:

-

Increased oxalate levels in renal tubular epithelial cells lead to the activation of Janus kinase 2 (JAK2).

-

Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).

-

Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus.

-

In the nucleus, p-STAT3 acts as a transcription factor, upregulating the expression of osteogenic genes.

-

This leads to the ossification of the renal cells, a key step in kidney stone formation.

Experimental Workflow for Studying Oxalate-Induced Signaling

The following workflow can be used to investigate the effects of oxalate on cellular signaling pathways in renal cells.

Applications and Future Directions

Polymer Science

The primary application of this compound is as a monomer for the synthesis of poly(this compound) (PEOx), a biodegradable polyester. PEOx is of interest for applications where environmental degradation is desirable. The inclusion of this compound units in other polyesters, such as polyethylene (B3416737) succinate, can modify their crystallization behavior and, consequently, their physical properties.

Drug Development

While direct applications of this compound in drug development are not well-documented, its broader chemical class, 1,4-dioxanes, has been explored for therapeutic potential. Derivatives of 1,4-dioxane (B91453) have shown promise as anticancer and antimicrobial agents. The study of oxalate-induced signaling pathways also opens up possibilities for therapeutic intervention in kidney stone disease, for example, through the development of specific JAK2 inhibitors. Furthermore, oxalate esters like diethyl oxalate are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

This compound (CAS No. 3524-70-7) is a valuable compound for researchers in polymer chemistry due to its role as a monomer for biodegradable polyesters. While its direct pharmacological applications are yet to be fully explored, its structural component, oxalate, is deeply involved in the pathophysiology of kidney stone disease through the activation of the JAK/STAT signaling pathway. This provides an important avenue for future research into the biological effects of oxalate-containing compounds and the development of targeted therapies. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the properties and applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. benchchem.com [benchchem.com]

- 4. Oxalate induces the ossification of RTECs by activating the JAK2/STAT3 signaling pathway and participates in the formation of kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

thermodynamic data for ethylene oxalate

An In-depth Technical Guide on the Thermodynamic Data of Ethylene (B1197577) Oxalate (B1200264)

Introduction

Ethylene oxalate (C₄H₄O₄), a cyclic ester, serves as a significant monomer in the synthesis of biodegradable polymers and other organic compounds.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and performance of resulting materials. This technical guide provides a comprehensive overview of the core , detailed experimental methodologies for its determination, and visualizations of relevant chemical processes. The information is curated for researchers, scientists, and professionals involved in drug development and polymer science.

Physicochemical Properties

-

Molecular Formula: C₄H₄O₄[2]

-

Molecular Weight: 116.07 g/mol [2]

-

CAS Registry Number: 3524-70-7[3]

-

Appearance: Crystalline solid[2]

Core Thermodynamic Data

The thermodynamic properties of this compound in the solid phase have been experimentally determined and are crucial for understanding its behavior under various conditions. The data presented below has been compiled from the NIST Chemistry WebBook and other sources.[2][3]

Enthalpy, Entropy, and Heat Capacity

The following table summarizes the key thermodynamic parameters for solid this compound at standard conditions (298.15 K and 1 bar).

| Property | Symbol | Value | Method |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°solid | -697.0 ± 1.2 kJ/mol | Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid | -1448.5 ± 1.2 kJ/mol | Combustion Calorimetry |

| Standard Molar Entropy (solid) | S°solid | 158.4 J/(mol·K) | Adiabatic Calorimetry |

| Molar Heat Capacity (solid) | Cp,solid | 141.9 J/(mol·K) | Adiabatic Calorimetry |

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[3]

Phase Change Data

The enthalpy and entropy of fusion are critical for processes involving the melting of this compound.

| Property | Symbol | Value |

| Triple Point Temperature | Ttriple | 415. K |

| Enthalpy of Fusion | ΔfusH | 19.3 kJ/mol |

| Entropy of Fusion | ΔfusS | 46.5 J/(mol·K) |

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[4]

Calculated Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) indicates the spontaneity of the formation of a compound from its constituent elements in their standard states. While not directly reported in the cited experimental data, it can be calculated using the fundamental thermodynamic relationship:

ΔfG° = ΔfH° - TΔS°reaction

To calculate ΔS°reaction for the formation of this compound (4C(s) + 2H₂(g) + 2O₂(g) → C₄H₄O₄(s)), the standard entropies of the elements are required.

Experimental Protocols

The thermodynamic data presented in this guide were primarily obtained through calorimetric methods.[2][3]

Combustion Calorimetry (for ΔfH° and ΔcH°)

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance.

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), and the mass of the sample. The enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

Adiabatic Calorimetry (for Cp and S°)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy.

-

Calorimeter Setup: The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. An "adiabatic shield" is maintained at the same temperature as the calorimeter vessel itself, minimizing heat loss.

-

Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.

-

Measurement: The input energy (Q) and the resulting temperature change (ΔT) are precisely measured.

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula Cp = Q/ΔT.

-

Entropy Calculation: Measurements are typically made over a wide temperature range, often from near absolute zero up to the desired temperature (e.g., 330 K).[3] The standard molar entropy (S°) at a given temperature (T) is then calculated by integrating the heat capacity data from 0 K to T, using the third law of thermodynamics as a basis: S°(T) = ∫0T (Cp(T')/T') dT'

Visualizations

Synthesis of this compound

This compound is typically synthesized via the dehydration reaction between ethylene glycol and oxalic acid, often catalyzed by a strong acid like concentrated sulfuric acid.[1]

References

Unveiling the Molecular Architecture of Ethylene Oxalate: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione) is a cyclic ester of significant interest in polymer chemistry and as a building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its effective application and for the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive analysis of the spectral data of ethylene oxalate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows, this document serves as an essential resource for professionals engaged in the study and utilization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its symmetric structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating that all four protons are chemically equivalent due to the molecule's symmetry.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.55 | Singlet | 4H | Methylene (B1212753) protons (-CH₂-) |

Note: The chemical shift is referenced from a study on oligo(this compound) and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Due to the lack of readily available experimental ¹³C NMR data for this compound, a predicted spectrum is presented below. The prediction is based on computational algorithms that analyze the chemical environment of each carbon atom. The symmetrical nature of this compound results in two distinct signals: one for the methylene carbons and one for the carbonyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~65-75 | Methylene carbons (-CH₂-) |

| ~155-165 | Carbonyl carbons (C=O) |

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and ether linkages. As with the ¹³C NMR data, a predicted IR spectrum is used for this analysis.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1800 | Strong | C=O stretch (ester carbonyl) |

| ~1100-1200 | Strong | C-O-C stretch (ether linkage) |

| ~2900-3000 | Medium | C-H stretch (methylene) |

| ~1400-1450 | Medium | C-H bend (methylene) |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Due to the absence of a published mass spectrum for this compound, data for its structural isomer, 1,4-dioxane-2,6-dione (C₄H₄O₄, MW: 116.07 g/mol ), is presented as an analogue to infer potential fragmentation pathways. Electron ionization (EI) is a common technique used for such analysis.

Table 4: Mass Spectrometry Data for an this compound Analogue (1,4-dioxane-2,6-dione)

| m/z | Relative Intensity (%) | Possible Fragment |

| 116 | ~10 | [M]⁺ (Molecular Ion) |

| 88 | ~5 | [M - CO]⁺ |

| 72 | ~100 (Base Peak) | [M - CO₂]⁺ or [C₃H₄O₂]⁺ |

| 44 | ~40 | [CO₂]⁺ |

| 28 | ~30 | [C₂H₄]⁺ or [CO]⁺ |

The fragmentation of this compound would be expected to proceed through similar losses of carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavage of the ethylene bridge.

IV. Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C experiment.

-

Define the spectral width, acquisition time, and relaxation delay. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for quantitative analysis.

-

Acquire the data over a sufficient number of scans.

-

Process the spectrum similarly to the ¹H NMR data.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a defined wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Process the spectrum by performing a baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe can be used.

-

Place a small amount of this compound in a capillary tube and insert it into the probe.

-

Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

-

V. Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectral analysis process for this compound.

Caption: Overall workflow for the spectral analysis of this compound.

Caption: Logical relationships in the structure elucidation of this compound.

The Genesis of a Biodegradable Polymer: A Technical Guide to the Discovery and History of Poly(ethylene oxalate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene oxalate) (PEO), a seemingly simple aliphatic polyester, holds a significant place in the history of polymer science. Its journey from an early academic curiosity to a material of interest for modern applications in biodegradable plastics and drug delivery is a compelling narrative of scientific discovery, synthetic innovation, and the evolving understanding of polymer structure-property relationships. This in-depth technical guide delves into the core of PEO's discovery and history, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, and degradation, underpinned by detailed experimental protocols and quantitative data.

A Historical Odyssey: The Discovery and Evolution of Poly(this compound)

The story of poly(this compound) begins in the nascent era of polymer chemistry, with the pioneering work of Wallace H. Carothers. In his seminal 1930 paper in the Journal of the American Chemical Society, Carothers and his colleagues reported the synthesis of a high-molecular-weight fraction of poly(this compound) by heating ethylene (B1197577) glycol and diethyl oxalate (B1200264).[1] This early work established the fundamental chemistry of polyesterification for this monomer combination and noted the polymer's high melting point. However, the resulting material was described as a "white dusty powder," and its practical utility was not immediately apparent.[2] A key observation from this early research was that heating the polymer in a vacuum led to its depolymerization, forming the cyclic monomer this compound (1,4-dioxane-2,3-dione).[1]

A significant leap forward came in the 1960s with the work of W. K. Cline and his colleagues. Their 1965 patent detailed a method to produce poly(this compound) with film- and fiber-forming properties, a crucial step towards practical applications.[2] This was achieved through the ring-opening polymerization (ROP) of the cyclic this compound monomer at elevated temperatures in the presence of catalysts like antimony trifluoride or stannic chloride.[1][2] This innovation marked a shift from condensation polymerization to a more controlled polymerization method for achieving higher molecular weights and improved mechanical properties.

Subsequent research in the 1970s and 1980s further refined the synthesis and understanding of PEO. A. Alksnis and his team reported a two-step process involving the initial preparation of an oligo(this compound) followed by transesterification under vacuum in the presence of a tin(II) chloride catalyst.[1] However, the resulting polymer still had a relatively low molecular weight.[1] In 1984, G. E. Zaikov and his collaborators investigated the polymerization of this compound and reported on the properties of the resulting fibers.[1]

More recent research has focused on optimizing the synthesis of high-performance PEO for applications such as marine-degradable plastics. A 2023 study detailed the kilogram-scale preparation of PEO, emphasizing the importance of precise control over reaction conditions to minimize side reactions and enhance the polymer's properties.

Synthesis of Poly(this compound): From Monomer to Polymer

The synthesis of high-quality poly(this compound) is a multi-step process that begins with the preparation of the cyclic monomer, this compound. The purity of this monomer is paramount to achieving a high molecular weight polymer with desirable properties.

Synthesis of Cyclic this compound Monomer

The preparation of the cyclic monomer, 1,4-dioxane-2,3-dione, typically involves a two-step process: the synthesis of a prepolymer or oligomer, followed by its depolymerization.

Ring-Opening Polymerization of this compound

The polymerization of the purified cyclic this compound monomer is typically carried out via ring-opening polymerization (ROP) at elevated temperatures in an inert atmosphere. The choice of catalyst and reaction conditions significantly influences the molecular weight and properties of the final polymer.

Experimental Protocols

This section provides detailed methodologies for key historical experiments in the development of poly(this compound).

Carothers' Synthesis of Poly(this compound) (1930)

-

Procedure: A mixture of ethylene glycol and diethyl oxalate was heated to facilitate an ester interchange reaction. The resulting product was then subjected to fractional crystallization to isolate the higher molecular weight poly(this compound) fraction.[2]

Cline's Preparation of Cyclic this compound and ROP (1965)

-

Preparation of Cyclic this compound:

-

A waxy prepolymer was synthesized by the condensation of diethyl oxalate with two moles of ethylene glycol using sodium as a catalyst.

-

18.9 g of this prepolymer was charged into a depolymerization apparatus.

-

The depolymerization was conducted at a bath temperature of 191-216 °C under a reduced pressure of 0.03 to 0.4 mm of Hg.

-

The reaction was completed in approximately six hours, yielding cyclic this compound with a melting point of 144-148 °C.

-

The monomer was further purified by sublimation.[2]

-

-

Ring-Opening Polymerization:

-

5.0 g of purified cyclic this compound was placed in a test tube equipped with a side arm and a capillary tube for nitrogen inlet.

-

The tube was placed in a wax bath at 165 °C to melt the monomer.

-

0.0015 g of antimony trifluoride was added as a catalyst.

-

The mixture was heated at 180-184 °C for 30 minutes while bubbling nitrogen through the melt.

-

The resulting viscous, clear, and colorless polymer had a melting point of 177-179 °C and could be drawn into tough fibers.[2]

-

Physicochemical Properties of Poly(this compound)

The properties of poly(this compound) are highly dependent on its molecular weight, which in turn is influenced by the purity of the monomer and the polymerization conditions.

Molecular Weight and Viscosity

The molecular weight of PEO is a critical parameter determining its processability and mechanical performance. Historically, due to its insolubility in common solvents, determining the molecular weight of early PEO samples was challenging.[2] Modern techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) are now employed, often using specialized solvents due to PEO's limited solubility. Solution and melt viscosity are also important indicators of molecular weight and processability.

Table 1: Viscosity and Molecular Weight Data for Poly(this compound)

| Property | Value | Measurement Conditions | Source |

| Solution Viscosity (ηinh) | ≥ 0.25 dl/g | 30°C, 0.40 g/dl in m-chlorophenol/1,2,4-trichlorobenzene (4:1 by weight) | [1] |

| Melt Viscosity (η*) | ≥ 30 Pa·s | 190°C, shear rate of 1000/sec | [1] |

Thermal Properties

Poly(this compound) is known for its relatively high melting point compared to other aliphatic polyesters, which imparts good heat resistance. Its thermal properties can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 2: Thermal Properties of Poly(this compound)

| Property | Value | Measurement Conditions | Source |

| Melting Point (Tm) (Carothers) | 153 °C (high-molecular weight fraction) | Not specified | [1] |

| Melting Point (Tm) (Cline) | 177-179 °C | Not specified | [2] |

| Melting Point (Tm) (Modern High MW) | ≥ 130 °C | DSC, 10°C/min heating rate | [1] |

| Melt Enthalpy (ΔHm) | ≥ 20 J/g | DSC, 10°C/min heating rate | [1] |

| Melt Crystallization Enthalpy (ΔHmc) | ≥ 20 J/g | DSC, 10°C/min cooling rate | [1] |

| Average Rate of Weight Loss (TGA) | ≤ 0.5 wt. %/min | At Tm + 10°C for 30 min in inert atmosphere | [1] |

Physical and Mechanical Properties

High molecular weight poly(this compound) can be processed into films and fibers with good mechanical properties.

Table 3: Physical and Mechanical Properties of Poly(this compound)

| Property | Value | Sample Type | Source |

| Density (amorphous state) | ≥ 1.48 g/cm³ | Not specified | [1] |

| Density (crystallized fibers, Zaikov) | 1.475 g/cm³ (crystallinity: 73%) | Fiber | [1] |

| Density (crystallized product, Alksnis) | ≤ 1.45 g/cm³ | Not specified | [1] |

Degradation of Poly(this compound)

A key feature of poly(this compound) is its biodegradability, stemming from the presence of hydrolytically susceptible ester linkages in its backbone.

Hydrolytic Degradation

The ester bonds in the PEO chain are prone to hydrolysis, breaking down the polymer into smaller, water-soluble oligomers and ultimately to its constituent monomers, ethylene glycol and oxalic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the crystallinity of the polymer. The close proximity of the two carbonyl groups in the oxalate unit is believed to enhance the susceptibility of the ester linkages to hydrolysis.

Conclusion

The journey of poly(this compound) from its initial synthesis by Carothers to its current status as a promising biodegradable material is a testament to the continuous evolution of polymer science. Early challenges in achieving high molecular weights and processability have been overcome through advancements in synthetic methodologies, particularly the development of ring-opening polymerization of a highly purified cyclic monomer. The detailed historical context, experimental protocols, and quantitative data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the potential of this versatile polymer in various applications, from sustainable packaging to advanced drug delivery systems. Further research into tailoring its degradation kinetics and enhancing its mechanical properties will undoubtedly unlock new and exciting opportunities for poly(this compound) in the future.

References

Theoretical Stability of Ethylene Oxalate: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione), a cyclic diester of significant interest in polymer chemistry and as a potential building block in organic synthesis. Due to a scarcity of direct theoretical studies on this specific molecule, this document synthesizes information from computational and experimental studies on analogous compounds, including ethylene carbonate, dimethyl oxalate, and other cyclic esters, to provide a robust framework for understanding its stability and decomposition pathways.

Core Concepts of Ethylene Oxalate Stability

This compound's stability is primarily dictated by the inherent strain of its six-membered ring structure, which contains two ester linkages. Its decomposition can be triggered by thermal, hydrolytic, or oxidative stress. Theoretical studies on analogous compounds suggest that the molecule possesses several low-energy pathways for degradation, making it a reactive species under certain conditions.

Thermal Stability

The thermal decomposition of cyclic esters is a critical consideration for applications involving elevated temperatures, such as melt polymerization. Theoretical studies on the unimolecular decomposition of ethylene carbonate (EC), a structurally similar molecule, indicate that the primary degradation pathway involves the elimination of carbon dioxide. For this compound, a concerted or stepwise decarboxylation and decarbonylation is anticipated. The decomposition of poly(this compound) has been observed to yield 1,4-dioxane-2,3-dione, indicating its formation as a product of polymer degradation.

Hydrolytic Stability

The presence of two ester groups makes this compound susceptible to hydrolysis, particularly in the presence of acid or base catalysts. Kinetic studies have demonstrated that 1,4-dioxane-2,3-dione undergoes hydrolysis significantly faster—by a factor of 260 to 1500 times—than its acyclic counterpart, diethyl oxalate, in an acetate (B1210297) buffer-acetonitrile solution at 25°C.[1] This high reactivity is attributed to the ring strain, which is relieved upon cleavage of the ester bonds. The hydrolysis ultimately leads to the formation of ethylene glycol and oxalic acid.

Oxidative Stability

Oxidative degradation, particularly in the context of electrolytes for lithium-ion batteries, has been studied for related cyclic carbonates. For ethylene carbonate, oxidation can lead to the formation of oligomers.[2] While specific studies on the oxidative stability of this compound are not prevalent, it can be inferred that the molecule would be susceptible to attack by strong oxidizing agents, potentially leading to ring-opening and the formation of various oxidation products.

Postulated Decomposition Pathways

Based on theoretical studies of analogous molecules, several decomposition pathways for this compound can be postulated. The primary pathways are likely to be thermally initiated, but they provide a foundation for understanding its overall chemical stability.

A likely thermal decomposition pathway for this compound involves a retro-[2+2+2] cycloaddition reaction, which could proceed through a concerted or stepwise mechanism to yield two molecules of formaldehyde (B43269) and two molecules of carbon monoxide. This pathway is analogous to the decarboxylation observed in ethylene carbonate.

Caption: Postulated thermal decomposition of this compound.

Another plausible pathway could involve an initial ring-opening to form a diradical intermediate, which then undergoes fragmentation. This type of mechanism has been proposed for the decomposition of ethylene oxide.[3]

Quantitative Stability Data from Analogous Systems

While direct computational data for this compound is limited, the following table summarizes key quantitative data from theoretical and experimental studies on analogous compounds. This data provides a valuable reference for estimating the stability of this compound.

| Compound | Parameter | Value | Method | Reference |

| Ethylene Oxide | Isomerization Energy Barrier | 59 ± 2 kcal/mol | RRKM/Master Equation | [3] |

| Diethyl Oxalate | Hydrolysis Rate Constant (k) | Base Value | Experimental | [1] |

| 1,4-Dioxane-2,3-dione | Relative Hydrolysis Rate | 260-1500 x Diethyl Oxalate | Experimental | [1] |

| Ethylene Carbonate | CO₂ Elimination Barrier | Not specified | DFT | [4] |

Methodologies for Stability Assessment

The theoretical and experimental study of this compound stability requires a combination of computational chemistry and analytical techniques.

Computational Protocols

A standard workflow for the theoretical investigation of molecular stability and decomposition pathways is outlined below. This approach combines quantum chemical calculations to map the potential energy surface with statistical mechanics to determine reaction rates.

Caption: A typical computational workflow for theoretical stability studies.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a 6-31G* or larger basis set, are commonly used for geometry optimizations and frequency calculations of reactants, products, and transition states.

-

High-Level Ab Initio Methods: For more accurate energy calculations, methods like Møller–Plesset perturbation theory (MP2 or MP4) or coupled-cluster theory (CCSD(T)) are employed. Composite methods like Gaussian-n (G4) theory can also provide high accuracy.[2]

-

Transition State Theory (TST) and RRKM: These theories are used to calculate reaction rate constants from the computed potential energy surface. RRKM theory is particularly important for unimolecular reactions, as it accounts for the pressure dependence of the rate constant.[3]

-

Solvation Models: To simulate stability in the condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.[2]

Experimental Protocols

Experimental validation of theoretical predictions is crucial. Key techniques include:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and study the kinetics of thermal degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, enthalpies of fusion, and to study the thermodynamics of decomposition reactions.

-

In-situ Spectroscopy (e.g., Infrared): This technique allows for the identification of decomposition products in real-time under reaction conditions, providing mechanistic insights.[5]

-

Kinetic Studies: For hydrolytic stability, reaction kinetics are typically studied by monitoring the concentration of the reactant or products over time using techniques like HPLC or NMR spectroscopy.

Conclusion

While direct theoretical investigations into the stability of this compound are not extensively reported in the literature, a comprehensive understanding can be constructed from studies on analogous cyclic esters and oxalates. The available evidence suggests that this compound is a relatively unstable molecule, particularly with respect to hydrolysis and thermal decomposition. Its reactivity is a key factor to consider in its synthesis, storage, and application. The computational and experimental methodologies outlined in this guide provide a robust framework for future in-depth studies to precisely quantify its stability and fully elucidate its decomposition mechanisms.

References

- 1. Efficient synthesis and hydrolysis of cyclic oxalate esters of glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preserve.lehigh.edu [preserve.lehigh.edu]

- 3. Thermal decomposition of ethylene oxide: potential energy surface, master equation analysis, and detailed kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. In situ spectroscopic studies on vapor phase catalytic decomposition of dimethyl oxalate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formation and Decomposition of Ethylene Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) oxalate (B1200264), a cyclic diester of ethylene glycol and oxalic acid, is a molecule of significant interest due to its role as a monomer in the synthesis of biodegradable polymers and its relevance in understanding the metabolic pathways of ethylene glycol. This technical guide provides a comprehensive overview of the mechanisms governing the formation and decomposition of ethylene oxalate. It includes detailed reaction pathways, quantitative thermodynamic and kinetic data, and established experimental protocols. The content is designed to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and toxicology.

Formation of this compound

The primary route for the synthesis of this compound is the acid-catalyzed esterification of ethylene glycol with oxalic acid. This reaction, a classic example of Fischer-Speier esterification, proceeds via a dehydration mechanism, typically facilitated by a strong acid catalyst such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards the product.

Reaction Mechanism

The formation of this compound from ethylene glycol and oxalic acid is a multi-step process involving nucleophilic acyl substitution. The reaction is reversible, and the removal of water is crucial for achieving high yields.[1] The generally accepted mechanism, analogous to Fischer esterification, is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of oxalic acid, increasing the electrophilicity of the carbonyl carbon.[2][3][4][5]

-

Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the oxalic acid moiety.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the second carboxylic acid group of the intermediate ester. This intramolecular reaction is favored due to the proximity of the reacting groups, leading to the formation of a five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the stable this compound molecule.

Visualization of the Formation Pathway

Caption: Acid-catalyzed formation of this compound.

Quantitative Data for this compound

The following table summarizes key thermodynamic data for this compound, which is essential for understanding its stability and reactivity.

| Property | Value | Units | Reference |

| Standard Solid Enthalpy of Combustion | -1448.5 ± 1.2 | kJ/mol | [6] |

| Solid Phase Enthalpy of Formation | -697.0 ± 1.2 | kJ/mol | [6] |

| Solid Phase Heat Capacity (Cp,solid) | 141.9 | J/mol·K | [6] |

| Solid Phase Molar Entropy at Standard Conditions | 158.4 | J/mol·K | [6] |

| Enthalpy of Fusion (ΔfusH) | 18.2 | kJ/mol | [7] |

| Entropy of Fusion (ΔfusS) | 41.5 | J/mol·K | [7] |

| Triple Point Temperature (Ttriple) | 438.5 | K | [7] |

Decomposition of this compound

The decomposition of this compound can be induced by thermal or photolytic means. The stability of the cyclic ester is a critical factor in its application, particularly in polymer science.

Thermal Decomposition

The thermal decomposition of this compound is expected to proceed through pathways common to cyclic esters. The primary decomposition products are likely to be carbon dioxide and ethylene.

At elevated temperatures, this compound can undergo decomposition through a concerted or stepwise mechanism. A plausible pathway involves the initial cleavage of the C-O bond, followed by decarboxylation.

-

Ring Opening: Homolytic or heterolytic cleavage of one of the ester C-O bonds can lead to a diradical or zwitterionic intermediate.

-

Decarboxylation: The ring-opened intermediate can readily lose a molecule of carbon dioxide.

-

Second Decarboxylation: The resulting intermediate can then undergo a second decarboxylation to yield ethylene and another molecule of carbon dioxide.

References

- 1. When ethylene glycol is heated with oxalic acid +conc h2so4 in the pr - askIITians [askiitians.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethylene Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethylene (B1197577) oxalate (B1200264) (1,4-dioxane-2,3-dione), a valuable cyclic ester intermediate in organic synthesis and polymer chemistry. Two primary methodologies are presented: the direct catalytic esterification of ethylene glycol with oxalic acid and an alternative route involving the depolymerization of a poly(ethylene oxalate) prepolymer. This guide includes comprehensive experimental procedures, tables of quantitative data for key reaction parameters and product characteristics, and visual diagrams to elucidate the reaction pathway and experimental workflows.

Introduction

This compound is a significant building block in the synthesis of various organic molecules and polymers. Its cyclic structure provides a rigid scaffold that is of interest in the development of novel materials and as an intermediate in the synthesis of fine chemicals. The direct esterification of ethylene glycol and oxalic acid presents a straightforward approach to its synthesis, while the depolymerization route offers an alternative pathway. These notes provide the necessary details for the successful laboratory-scale synthesis and characterization of this compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₄ | |

| Molecular Weight | 116.07 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 144-148 °C | |

| ¹H NMR (DMSO-d₆, 80 °C) | δ 4.55 ppm (s, 4H), 4.67 ppm (s) | [1] |

| FTIR (cm⁻¹) | Characteristic peaks for C=O and C-O-C stretching | [2] |

Comparison of Synthesis Methods

| Parameter | Direct Catalytic Esterification | Depolymerization of Prepolymer |

| Starting Materials | Ethylene glycol, Oxalic acid | Diethyl oxalate, Ethylene glycol |

| Catalyst | Tin(II) chloride (SnCl₂) or Concentrated H₂SO₄ | Sodium |

| Reaction Temperature | 50-60 °C (for SnCl₂ method) | 191-216 °C |

| Key Feature | Azeotropic removal of water | High-temperature depolymerization under vacuum |

| Reported Yield | High (97% for a similar compound)[3] | 83.5% |

Experimental Protocols

Method 1: Direct Catalytic Esterification of Ethylene Glycol and Oxalic Acid

This protocol is adapted from a high-yield synthesis of a similar diester, oxalic acid diethylene glycol, and is expected to be effective for this compound.[3]

Materials:

-

Ethylene glycol

-

Oxalic acid dihydrate

-

Tin(II) chloride (SnCl₂)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser, etc.)

-

Heating mantle with magnetic stirring

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add oxalic acid dihydrate (12.6 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), and tin(II) chloride (0.19 g, 1 mol% as catalyst).

-

Solvent Addition: Add 100 mL of cyclohexane to the flask. Cyclohexane will serve as the azeotropic agent to remove water.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Monitoring: Continue the reaction for approximately 3-5 hours, or until no more water is collected in the Dean-Stark trap.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the catalyst.

-

Solvent Removal: Remove the cyclohexane using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or by vacuum sublimation.

-

Drying: Dry the purified this compound crystals under vacuum.

Method 2: Synthesis via Depolymerization of a Poly(this compound) Prepolymer

This method involves the initial formation of a prepolymer from diethyl oxalate and ethylene glycol, followed by thermal depolymerization to yield the cyclic this compound.

Part A: Preparation of the Prepolymer

Materials:

-

Diethyl oxalate

-

Ethylene glycol

-

Sodium (catalyst)

Procedure:

-

Combine diethyl oxalate and a molar excess of ethylene glycol in a reaction vessel.

-

Add a catalytic amount of sodium.

-

Heat the mixture to facilitate the condensation reaction, forming a waxy prepolymer.

Part B: Depolymerization to this compound

Materials:

-

Poly(this compound) prepolymer

-

Vacuum distillation apparatus

Procedure:

-

Place the prepolymer into a flask suitable for vacuum distillation.

-

Heat the flask to 191-216 °C under reduced pressure.

-

The cyclic this compound monomer will distill and can be collected as a crystalline solid.

-

The collected monomer can be further purified by recrystallization or sublimation.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified crystals. The literature value is in the range of 144-148 °C.

-

¹H NMR Spectroscopy: Dissolve a sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum is expected to show singlets for the methylene (B1212753) protons at approximately 4.55 ppm and 4.67 ppm.[1]

-

FTIR Spectroscopy: Acquire an infrared spectrum of the product. Characteristic absorption bands for the carbonyl (C=O) stretching of the ester groups and the C-O-C stretching of the cyclic ether are expected.[2]

Visualizations

Caption: Direct esterification of ethylene glycol and oxalic acid.

Caption: Workflow for direct esterification and product analysis.

References

Catalyst-Free Synthesis of Poly(alkylene oxalate)s: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalyst-free synthesis of poly(alkylene oxalate)s, a class of biodegradable polymers with significant potential in drug delivery and other biomedical applications. The absence of a metal catalyst is crucial for applications where biocompatibility is paramount.

Introduction

Poly(alkylene oxalate)s are aliphatic polyesters characterized by the presence of oxalate (B1200264) ester linkages in their backbone. This structural feature renders them susceptible to hydrolytic degradation, making them attractive candidates for biodegradable materials. Traditional synthesis methods often rely on metal-based catalysts, which can leave residual traces in the final polymer, raising concerns for biomedical applications. This document details a catalyst-free approach known as "volatility-assisted competitive transesterification polymerization," which yields high molecular weight poly(alkylene oxalate)s without the need for a catalyst.[1][2] This method is based on the difference in nucleophilicity of the terminal hydroxyl groups between a half-esterified diol and other n-alkyl diols, as well as the high volatility of the displaced diol.[1]

Applications in Drug Delivery

The inherent biodegradability and biocompatibility of poly(alkylene oxalate)s make them excellent candidates for drug delivery systems.[3][4][5] Their degradation products, typically diols and oxalic acid, are considered biocompatible.[5] The hydrophobic nature of these polymers allows for their formulation into nanoparticles and microparticles, which can encapsulate therapeutic agents.[4][5] These particles can be taken up by cells, such as macrophages, and release their drug payload in a controlled manner as the polymer matrix degrades.[3] The nanoprecipitation technique is a common and straightforward method for preparing drug-loaded poly(alkylene oxalate) nanoparticles.[6][7]

Data Presentation

The following tables summarize the quantitative data obtained from the catalyst-free synthesis of various poly(alkylene oxalate)s using the volatility-assisted competitive transesterification polymerization method.

Table 1: Synthesis of Poly(alkylene hexane (B92381) oxalate) (PHO) under Different Conditions

| Sample | OEO/HDO (mass ratio) | Final Temperature (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

| S1 | 1.00 | 190 | 3 | 45.2 | 102.5 | 2.27 | 90-93 |

| S2 | 1.05 | 190 | 3 | 50.1 | 115.3 | 2.30 | 90-93 |

| S3 | 1.10 | 190 | 3 | 55.8 | 128.7 | 2.31 | 90-93 |

| S4 | 1.15 | 190 | 3 | 60.3 | 140.2 | 2.33 | 90-93 |

| S5 | 1.15 | 170 | 3 | 48.9 | 108.6 | 2.22 | 90-93 |

Data extracted from the supplementary information of Wang et al., Polym. Chem., 2024, 15, 2063.[1]

Table 2: Catalyst-Free Synthesis of Various Poly(alkylene oxalate)s

| Polymer | Diol | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

| PHO | 1,6-Hexanediol | 3 | 60.3 | 140.2 | 2.33 | 90-93 |

| POcO | 1,8-Octanediol | 3 | 58.7 | 135.9 | 2.32 | 90-93 |

| PDeO | 1,10-Decanediol | 3 | 57.5 | 131.1 | 2.28 | 90-93 |

| PDoO | 1,12-Dodecanediol | 3 | 56.2 | 128.5 | 2.29 | 90-93 |

Data extracted from the supplementary information of Wang et al., Polym. Chem., 2024, 15, 2063.[1]

Experimental Protocols

Protocol 1: Synthesis of Oligo(ethylene oxalate) (OEO)

This protocol describes the preparation of the oligo(this compound) (OEO) precursor.

Materials:

-

Dimethyl oxalate (DMO)

-

Ethylene (B1197577) glycol (EG)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, condenser, mechanical stirrer, heating mantle)

-

Vacuum pump

Procedure:

-

Charge a three-necked flask with dimethyl oxalate and ethylene glycol in a specified molar ratio.

-

Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Heat the mixture under a nitrogen atmosphere with stirring at 110 °C for 1 hour.

-

Increase the temperature to 140 °C and maintain for 3 hours.

-

Further, increase the temperature to 165 °C and continue the reaction for another 3 hours.

-

Apply vacuum (50-100 Pa) for 1.5 hours to remove methanol (B129727) and excess ethylene glycol.

-

The resulting product is oligo(this compound) (OEO).

Protocol 2: Catalyst-Free Synthesis of Poly(alkylene oxalate)s via Volatility-Assisted Competitive Transesterification Polymerization

This protocol details the synthesis of high molecular weight poly(alkylene oxalate)s using OEO and a long-chain diol.

Materials:

-

Oligo(this compound) (OEO)

-

n-Alkyl diol (e.g., 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol)

-

Nitrogen gas

-

Three-necked flask equipped with a mechanical stirrer, a distillation head, and a vacuum connection.

-

Heating mantle

-

Vacuum pump

Procedure:

-

Place the desired mass ratio of OEO and the n-alkyl diol into the three-necked flask.

-

Heat the mixture to 170 °C for 1 hour under a nitrogen atmosphere with mechanical stirring.

-

Gradually increase the temperature to 190 °C over 15 minutes.

-

Simultaneously, gradually reduce the pressure to 50-100 Pa to facilitate the removal of the ethylene glycol byproduct.

-

Maintain the reaction at 190 °C under vacuum for 2-3 hours.

-

The resulting viscous polymer is the poly(alkylene oxalate).

-

Allow the polymer to cool to room temperature under nitrogen before collection.

Protocol 3: Preparation of Drug-Loaded Poly(alkylene oxalate) Nanoparticles via Nanoprecipitation

This protocol outlines a general procedure for encapsulating a hydrophobic drug within poly(alkylene oxalate) nanoparticles.

Materials:

-

Poly(alkylene oxalate)

-

Hydrophobic drug

-

Water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

-

Aqueous non-solvent (e.g., deionized water), potentially containing a stabilizer (e.g., Pluronic F68)

-

Magnetic stirrer

-

Syringe pump (optional, for controlled addition)

Procedure:

-

Dissolve the poly(alkylene oxalate) and the hydrophobic drug in the organic solvent.

-

Prepare the aqueous non-solvent phase, with or without a stabilizer.

-

With vigorous stirring, add the organic polymer/drug solution dropwise to the aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate.

-

The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, encapsulating the drug to form nanoparticles.

-

Continue stirring for a period to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any free drug and excess stabilizer.

Visualizations

Caption: Workflow for the catalyst-free synthesis of poly(alkylene oxalate)s.

Caption: Workflow for drug delivery using poly(alkylene oxalate) nanoparticles.

References

- 1. rsc.org [rsc.org]

- 2. Catalyst-free synthesis of high-molecular weight poly(alkylene oxalate)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]